BenchChemオンラインストアへようこそ!

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide

Hydrogen-bond donor Medicinal chemistry Structure–activity relationship

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is the hydrobromide salt of a phenolic pyrazole featuring a 4-hydroxyphenyl substituent at N1 and a hydroxyl group at C3 on the pyrazole ring. This substitution pattern endows the molecule with dual hydrogen-bond donor capability (phenolic OH + pyrazole NH) and a computed XLogP3 of 1.1 for the free base, indicating a balanced hydrophilicity–lipophilicity profile.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.087
CAS No. 2174001-94-4
Cat. No. B2941721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide
CAS2174001-94-4
Molecular FormulaC9H9BrN2O2
Molecular Weight257.087
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=O)N2)O.Br
InChIInChI=1S/C9H8N2O2.BrH/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11;/h1-6,12H,(H,10,13);1H
InChIKeyRGTVCBPKAMZASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide (CAS 2174001-94-4): A Dual Hydrogen-Bond Donor Pyrazole Scaffold for Selective Ligand Design and Salt-Form Optimization


1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is the hydrobromide salt of a phenolic pyrazole featuring a 4-hydroxyphenyl substituent at N1 and a hydroxyl group at C3 on the pyrazole ring . This substitution pattern endows the molecule with dual hydrogen-bond donor capability (phenolic OH + pyrazole NH) and a computed XLogP3 of 1.1 for the free base, indicating a balanced hydrophilicity–lipophilicity profile . The compound exists predominantly in the 1H-pyrazol-3-ol tautomeric form in the solid state, as confirmed by X-ray crystallography and NMR, and can function as a bidentate ligand for transition metals . The hydrobromide salt form (molecular weight 257.08 g/mol) offers enhanced aqueous solubility and crystallinity compared to the free base, making it a preferred intermediate for downstream synthetic transformations and biological assay formulation .

Why 1-Aryl-3-hydroxypyrazole Analogs Cannot Be Interchanged: The Critical Role of the para-Hydroxyl Substituent and Salt Form in 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide Selection


Within the 1-aryl-3-hydroxypyrazole class, the identity of the para-substituent on the N1-phenyl ring dictates hydrogen-bond donor count, lipophilicity, and metal-chelation geometry—parameters that directly govern synthetic utility and biological target engagement. Replacing the 4-hydroxyphenyl group with a 4-chlorophenyl or unsubstituted phenyl analog eliminates a critical hydrogen-bond donor site (ΔHBD = −1) and increases logP by approximately 0.7–1.0 log units . Furthermore, selecting the free base instead of the hydrobromide salt compromises aqueous solubility and batch-to-batch crystallinity, which can reduce reproducibility in biological assays and multi-step synthetic sequences . These quantifiable differences mean that generic substitution—even within the same pyrazole core—carries a material risk of altered physicochemical behavior and inconsistent experimental outcomes.

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: 4-Hydroxyphenyl vs. 4-Chlorophenyl Comparison

The target compound's free base possesses 2 hydrogen-bond donors (phenolic OH + pyrazole NH), compared to only 1 donor for the 4-chlorophenyl analog (pyrazole NH only). This single-donor difference is critical because hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five and directly influences target engagement, aqueous solubility, and blood–brain barrier penetration predictions. The higher HBD count of the target compound broadens the accessible chemical space for interactions with polar protein pockets, making it a more versatile fragment for kinase inhibitor design where hinge-region hydrogen bonding is essential .

Hydrogen-bond donor Medicinal chemistry Structure–activity relationship

Lipophilicity Differential: XLogP3 of 4-Hydroxyphenyl vs. 4-Chlorophenyl Pyrazol-3-ol

The computed XLogP3 for the target free base is 1.1, whereas the 4-chlorophenyl analog has a predicted logP of approximately 2.0 (ChemSpider AlogP). This ~0.9 log unit difference translates to an approximately 8-fold lower octanol–water partition coefficient, indicating significantly higher hydrophilicity for the target compound. In practical terms, the target compound's lower logP favors aqueous solubility and reduces non-specific protein binding, while still maintaining sufficient lipophilicity for membrane permeability—a balanced profile that is often preferred for biological screening libraries .

Lipophilicity ADME Solubility-permeability balance

Salt-Form Advantage: Hydrobromide vs. Free Base Solubility and Crystallinity

The hydrobromide salt (CAS 2174001-94-4) is expected to exhibit enhanced aqueous solubility and superior crystallinity compared to the free base (CAS 2167508-80-5), a general property of hydrobromide salts of organic bases. This is evidenced by the fact that the free base is described as 'less soluble in water' and requires organic solvents (ethanol, DMSO) for dissolution, whereas hydrobromide salts typically show markedly higher aqueous solubility . Improved crystallinity of the salt form also facilitates purification to high chemical purity (≥98%) and enables reproducible weighing and formulation for biological assays .

Salt selection Aqueous solubility Crystallization

Tautomeric Form Dominance and Metal-Coordination Versatility

X-ray crystallography and NMR studies confirm that the target compound adopts the 1H-pyrazol-3-ol (OH) tautomer in the solid state and in nonpolar solvents (e.g., CDCl₃), forming dimeric structures stabilized by intermolecular O–H···N hydrogen bonds . This contrasts with the 1,2-dihydro-3H-pyrazol-3-one (NH) tautomer observed for some N-substituted pyrazolones. The OH-tautomer dominance is significant because it presents the pyrazole nitrogen lone pair for metal coordination, enabling the compound to function as a bidentate (N,O) ligand for transition metals such as Cu²⁺ and Zn²⁺, with the resulting metal complexes exhibiting enhanced antimicrobial activity compared to the free ligand .

Tautomerism Metal coordination Bidentate ligand

Topological Polar Surface Area (TPSA) Comparison: Implications for Membrane Permeability

The computed TPSA for the target free base is 52.6 Ų, compared to approximately 38 Ų for the 4-chlorophenyl analog . The 14.6 Ų higher TPSA arises from the additional hydroxyl group and correlates with improved aqueous solubility and reduced passive membrane permeability. This places the target compound in a favorable range for CNS drug discovery (TPSA < 60–70 Ų is often associated with blood–brain barrier penetration), while the chloro analog's lower TPSA may increase the risk of non-specific membrane partitioning and off-target effects. For researchers designing kinase inhibitors that require a balance of permeability and solubility, the intermediate TPSA of the target compound offers a differentiated starting point .

TPSA Membrane permeability Drug-likeness

Kinase Inhibitor Scaffold Relevance: Class-Level Validation of Hydroxyphenyl-Pyrazole Pharmacophore

While direct kinase inhibition data for 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide itself are not publicly available, the hydroxyphenyl-pyrazole pharmacophore is validated in multiple patent families as a core scaffold for kinase inhibitors. For example, the 4-hydroxyphenyl-pyrazole-containing compound US11485711 Compound 40 (4-((5-(4-hydroxyphenyl)-1H-pyrazol-3-yl)amino)phenol) exhibits a binding Kd of 9 nM against the TRAF2 and NCK-interacting protein kinase (TNIK) in a luminescent ADP-Glo assay . This demonstrates that the 4-hydroxyphenyl-pyrazol-3-ol substructure is capable of supporting high-affinity kinase binding when appropriately elaborated, positioning the target compound as a privileged starting fragment for kinase-focused medicinal chemistry programs .

Kinase inhibition TNIK Pharmacophore validation

Optimal Procurement Scenarios for 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide: Where the Hydrobromide Salt and para-Hydroxyl Substituent Provide Decisive Advantages


Medicinal Chemistry: Fragment-Based Kinase Inhibitor Design Requiring Dual H-Bond Donor Capability

When constructing focused kinase inhibitor libraries, the target compound provides an additional hydrogen-bond donor (phenolic OH) compared to 4-chlorophenyl or unsubstituted phenyl analogs (ΔHBD = +1) . This enables bidentate hinge-region hydrogen bonding with kinase active sites, a feature validated by the 9 nM Kd achieved by an elaborated 4-hydroxyphenyl-pyrazole analog against TNIK kinase . The hydrobromide salt form ensures aqueous solubility for biochemical assay preparation, avoiding the need for high DMSO concentrations that can denature proteins.

Coordination Chemistry: Synthesis of Bidentate N,O-Metal Complexes for Bioinorganic Applications

The compound's dominant 1H-pyrazol-3-ol tautomer presents the pyrazole nitrogen and phenolate oxygen in a geometry suited for bidentate chelation of transition metals (Mode B coordination) . The resulting Cu²⁺ and Zn²⁺ complexes exhibit enhanced antimicrobial activity compared to the free ligand . Researchers developing metallodrugs or catalytic systems benefit from the well-characterized tautomeric state and the compound's ability to form stable, crystallographically characterized complexes.

ADME Property Optimization: Balancing Solubility and Permeability in Lead Optimization Programs

With an XLogP3 of 1.1 and TPSA of 52.6 Ų, the target free base occupies a favorable 'sweet spot' for oral drug-like properties—sufficiently polar to avoid excessive non-specific binding, yet lipophilic enough for passive membrane permeation . This profile contrasts with the 4-chlorophenyl analog (logP ~2.0, TPSA ~38 Ų), which may exhibit higher non-specific protein binding. Teams optimizing ADME properties can use this scaffold to fine-tune lipophilicity while retaining a hydrogen-bond donor for target engagement.

Chemical Biology: Aqueous-Compatible Probe Synthesis for Cellular Target Engagement Studies

The hydrobromide salt form offers the aqueous solubility required for cellular assay conditions, avoiding precipitation artifacts that can confound dose–response measurements . The 4-hydroxyphenyl group also provides a convenient handle for further derivatization (e.g., etherification, sulfonation) to install fluorescent or affinity tags. The 98% purity specification ensures that biological activity observed in cellular systems can be confidently attributed to the compound rather than impurities.

Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.